Hexahydro-2-benzimidazolinone

Übersicht

Beschreibung

Hexahydro-2-benzimidazolinone is a compound belonging to the class of benzimidazoles, which are significant N-heteroaromatics with numerous applications in the pharmaceutical and chemical industry.

Synthesis Analysis

- Synthesis from Aromatic Diamines and Alcohols : The synthesis of benzimidazoles, including hexahydro-2-benzimidazolinone, can be achieved from aromatic diamines and alcohols. This process involves acceptorless dehydrogenative condensation steps, where water and hydrogen are liberated during the reaction. An Ir complex stabilized by the tridentate P^N^P ligand showed high catalytic activity for this reaction (Hille, Irrgang & Kempe, 2014).

- One-step Synthesis Method : Another method for synthesizing benzimidazoles involves the novel ring contractions of quinoxalinones and their aza-analogues with 1,2-arylenediamines (Mamedov et al., 2010).

Molecular Structure Analysis

- Hexacoordinating Benzimidazole Ligands : The molecular structure of hexacoordinating benzimidazole-containing ligands and their complexes, such as hexakis(benzimidazole-ruthenium(II)) complex, have been studied, revealing a helical arrangement with alternating up and down benzimidazole-ruthenium(II) branches attached to a central benzene ring (Požgan, Toupet & Dixneuf, 2011).

Chemical Reactions and Properties

- Reactivity with Phosphite and Carbonate : The reactivity of hexacoordinating benzimidazole ligands with phosphite and carbonate revealed the weakness of (benzimidazole)N-Ru bonds and the release of the polydentate ligand (Požgan, Toupet & Dixneuf, 2011).

Physical Properties Analysis

- Structural Characterization and Crystal Studies : The physical properties, including structural characterization of benzimidazole derivatives, have been analyzed through methods like FTIR and NMR spectroscopies, and X-ray structure analysis. These studies provide insights into the molecular arrangements and stability of these compounds (El Bourakadi et al., 2020).

Chemical Properties Analysis

- Synthesis of Substituted Benzimidazoles : The synthesis of substituted benzimidazoles, including hexahydro-2-benzimidazolinone, often involves intramolecular cyclization of o-bromoaryl derivatives, indicating their ability to form stable ring structures (Saha et al., 2009).

Wissenschaftliche Forschungsanwendungen

Benzimidazole Fungicides and Anthelmintics

Benzimidazole derivatives are well-recognized for their use in agriculture and veterinary medicine. These compounds act as specific inhibitors of microtubule assembly by binding to the tubulin molecule, showcasing their mechanism of action against fungal pathogens and parasites. Their application extends to the study of fungal cell biology and molecular genetics, aiding in understanding tubulin structure and microtubule function (Davidse, 1986).

Anticancer Potential

Recent studies have highlighted the anticancer properties of benzimidazole derivatives, emphasizing their mechanisms of action, including DNA intercalation, inhibition of topoisomerases, and tubulin polymerization disruption. These findings indicate the promising role of benzimidazole derivatives in cancer therapy, showcasing their potential to act through various biochemical pathways to exhibit anticancer effects (Akhtar et al., 2019).

Synthetic and Biological Activities

Benzimidazole derivatives have been synthesized with diverse biological activities, including antihypertensive, diuretic, and thermoregulating effects. Their structural versatility allows for significant pharmacological exploration, with ongoing research focusing on enhancing their efficacy and specificity for various therapeutic applications (Hsu, Hu, & Liu, 2005).

Drug Development and SAR Studies

The development of new drugs featuring the benzimidazole scaffold is a dynamic area of research, with structure-activity relationship (SAR) studies contributing to the discovery of compounds with improved therapeutic profiles. These efforts are aimed at addressing a range of diseases, including neurodegenerative disorders, by leveraging the chemical properties of benzimidazole derivatives (R, Koyiparambath, Bhaskar, Arjun, & Zachariah, 2021).

Eigenschaften

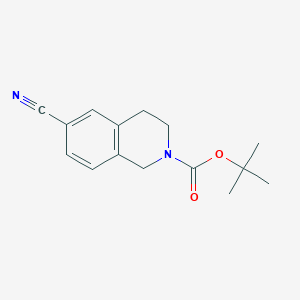

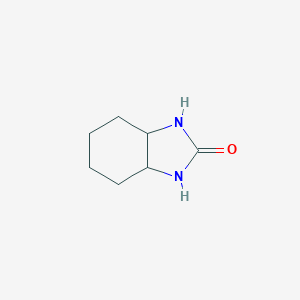

IUPAC Name |

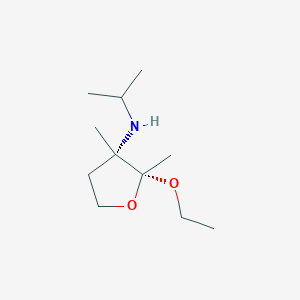

1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c10-7-8-5-3-1-2-4-6(5)9-7/h5-6H,1-4H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWIIUBCMPVZLBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10920725 | |

| Record name | 3a,4,5,6,7,7a-Hexahydro-1H-benzimidazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10920725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexahydro-2-benzimidazolinone | |

CAS RN |

1123-97-3 | |

| Record name | Octahydro-2H-benzimidazol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1123-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzimidazolinone, hexahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3a,4,5,6,7,7a-Hexahydro-1H-benzimidazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10920725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexahydro-2-benzimidazolinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5a-amino-6-oxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazol-6-ium-8a-ol](/img/structure/B71896.png)

![2-Methylbenzo[d]thiazol-7-ol](/img/structure/B71917.png)